molecular formula C15H13IN2OS B314366 2-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE

2-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE

Cat. No.: B314366
M. Wt: 396.2 g/mol
InChI Key: KUBKECQMEISWOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a sulfur atom and a methoxy group on the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the benzimidazole ring using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the 3-Iodobenzylthio Group: The final step involves the nucleophilic substitution reaction where the 3-iodobenzyl chloride reacts with the thiol group on the benzimidazole ring in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby exerting its anticancer or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-iodobenzyl)thio]-5-(pyridin-4-yl)-1,3,4-oxadiazole: Similar structure but with a pyridine ring instead of a benzimidazole ring.

    2-[(4-iodobenzyl)thio]-5-(4-methoxybenzyl)-1,3,4-oxadiazole: Similar structure but with a different substitution pattern on the benzyl group.

Uniqueness

2-{[(3-IODOPHENYL)METHYL]SULFANYL}-5-METHOXY-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the iodine atom and the methoxy group on the benzimidazole ring makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C15H13IN2OS

Molecular Weight

396.2 g/mol

IUPAC Name

2-[(3-iodophenyl)methylsulfanyl]-6-methoxy-1H-benzimidazole

InChI

InChI=1S/C15H13IN2OS/c1-19-12-5-6-13-14(8-12)18-15(17-13)20-9-10-3-2-4-11(16)7-10/h2-8H,9H2,1H3,(H,17,18)

InChI Key

KUBKECQMEISWOA-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC3=CC(=CC=C3)I

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC3=CC(=CC=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.